(E)-3-(1-(3-(pyridin-3-yl)acryloyl)piperidin-3-yl)quinazolin-4(3H)-one
Description
The compound (E)-3-(1-(3-(pyridin-3-yl)acryloyl)piperidin-3-yl)quinazolin-4(3H)-one features a quinazolin-4(3H)-one core substituted at the 3-position with a piperidin-3-yl group linked via an (E)-configured acryloyl moiety to a pyridin-3-yl ring. This structure is characteristic of bioactive molecules targeting receptors such as growth hormone secretagogue receptor 1a (GHS-R1a), as seen in related PET tracers .
Properties
IUPAC Name |
3-[1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidin-3-yl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c26-20(10-9-16-5-3-11-22-13-16)24-12-4-6-17(14-24)25-15-23-19-8-2-1-7-18(19)21(25)27/h1-3,5,7-11,13,15,17H,4,6,12,14H2/b10-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLUCQAJSNGOLT-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C=CC2=CN=CC=C2)N3C=NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)C(=O)/C=C/C2=CN=CC=C2)N3C=NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1-(3-(pyridin-3-yl)acryloyl)piperidin-3-yl)quinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide.
Piperidine Ring Formation: The piperidine ring can be introduced via a nucleophilic substitution reaction.
Pyridine Moiety Addition: The pyridine group can be added through a Heck reaction or similar coupling reaction.
Final Assembly: The final compound is assembled through a series of condensation reactions under controlled conditions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesizers and high-throughput screening techniques to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(1-(3-(pyridin-3-yl)acryloyl)piperidin-3-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could lead to more saturated analogs.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(1-(3-(pyridin-3-yl)acryloyl)piperidin-3-yl)quinazolin-4(3H)-one can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-3-(1-(3-(pyridin-3-yl)acryloyl)piperidin-3-yl)quinazolin-4(3H)-one would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It could act as an agonist or antagonist at certain receptors.
Signal Transduction Pathways: The compound might influence cellular signaling pathways, leading to changes in gene expression or cellular behavior.
Comparison with Similar Compounds
Structural Analogues in PET Tracer Development
Three PET tracers from share the quinazolin-4(3H)-one scaffold but differ in substituents:
18F-labeled 6-(4-chlorophenyl)-3-((1-(2-fluoroethyl)piperidin-3-yl)methyl)-2-(o-tolyl)quinazolin-4(3H)-one
- Substituents: Fluorine (18F) and 2-fluoroethyl group.
- Application: Enhanced blood-brain barrier penetration due to lipophilic fluorine.
11C-labeled 6-(4-chlorophenyl)-3-((1-(2-methoxyethyl)piperidin-3-yl)methyl)-2-(o-tolyl)quinazolin-4(3H)-one
- Substituents: Methoxyethyl group (11C).
- Application: Improved solubility compared to fluoroethyl analogs.
(S)-(4-(1H-indole-6-carbonyl)-3-methylpiperazin-1-yl)(4'-methoxy-[1,1'-biphenyl]-4-yl)methanone Substituents: Indole-carbonyl and biphenyl groups. Application: Targets peripheral receptors due to reduced CNS penetration.
Key Differences :
- The (E)-acryloyl linker may offer greater conformational flexibility than rigid methylene or piperazine linkers.
Analogues with Modified Acyl Groups
and highlight two isoxazole derivatives:
3-(1-(5-Methylisoxazole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one (CAS 2034462-66-1)
- Molecular Weight: 338.4
- Substituent: Methylisoxazole-carbonyl.
3-(1-(5-(Pyridin-3-yl)isoxazole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one (CAS 2034462-84-3)
- Molecular Weight: 401.4
- Substituent: Pyridinyl-isoxazole-carbonyl.
Key Differences :
- The target compound’s acryloyl group replaces the isoxazole ring, reducing steric hindrance and enabling extended conjugation for enhanced receptor interactions .
- The pyridin-3-yl group in both compounds suggests shared π-stacking capabilities, but the acryloyl linker in the target compound may improve solubility over the isoxazole’s heterocyclic rigidity.
Analogues with Vinyl and Aryl Substituents
describes 2-aryl-3-(4-((E)-3-(naphthalene-1-yl)acryloyl)phenyl)quinazolin-4(3H)-one derivatives synthesized via Claisen-Schmidt condensation. Compared to the target compound:
- Naphthalene vs. Pyridine : Naphthalene’s lipophilicity may enhance membrane permeability but reduce aqueous solubility, whereas pyridine’s nitrogen enables hydrogen bonding .
- Synthetic Route : Both compounds use base-catalyzed condensation, but the target compound’s pyridinyl acryloyl group may require stricter stereochemical control to maintain the (E)-configuration.
High-Similarity Compounds from Structural Databases
and list compounds with similarity scores >0.70:
(E)-3-Benzyl-2-(2-(pyridin-3-yl)vinyl)quinazolin-4(3H)-one (Similarity: 0.70) Substituent: Benzyl and vinyl-pyridine.
(S)-tert-Butyl (1-(5-fluoro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)propyl)carbamate (Similarity: 0.85)
- Substituent: Fluorine and carbamate.
- Key Difference: Bulky tert-butyl group may hinder receptor access compared to the target’s piperidine-acryloyl chain .
Biological Activity
(E)-3-(1-(3-(pyridin-3-yl)acryloyl)piperidin-3-yl)quinazolin-4(3H)-one is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound, including its mechanisms of action, synthesis, and relevant research findings.
Chemical Structure and Synthesis
The compound features a quinazolinone core, a piperidine ring, and a pyridine moiety. The synthesis generally involves multi-step organic reactions, including:
- Formation of the Quinazolinone Core : Cyclization of anthranilic acid derivatives with formamide.
- Piperidine Ring Formation : Introduced via nucleophilic substitution.
- Pyridine Moiety Addition : Achieved through coupling reactions like the Heck reaction.
- Final Assembly : Condensation reactions under controlled conditions finalize the compound .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, potentially impacting pathways crucial for cell proliferation and survival.
- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing cellular responses.
- Signal Transduction Pathways : The compound may alter cellular signaling pathways, affecting gene expression and cellular behavior .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
- Cell Line Studies : In vitro studies on various cancer cell lines (e.g., HCT 116, A549) demonstrated significant antiproliferative effects. For instance, compounds related to this structure showed IC50 values in sub-micromolar ranges against specific cancer cells, indicating strong inhibitory activity .
| Cell Line | IC50 (µM) | Activity Description |
|---|---|---|
| HCT 116 | <1 | Strong antiproliferative activity |
| A549 | <2 | Moderate antiproliferative activity |
| MCF-7 | <1.5 | Significant sensitivity observed |
Anti-inflammatory Properties
In addition to anticancer activity, this compound may exhibit anti-inflammatory effects. Preliminary results suggest that it could inhibit inflammatory pathways, although further studies are needed to elucidate these effects fully .
Case Studies and Research Findings
- Study on Enzyme Inhibition : A study indicated that derivatives of quinazoline compounds inhibited PI3Kα with IC50 values as low as 1.94 nM in HCC827 cells. This suggests potential for targeting the PI3K/AKT pathway in cancer therapy .
- Structure-Activity Relationship (SAR) : Research indicated that modifications to the substituents on the quinazoline core significantly affect biological activity. For example, alkyl substitutions at specific positions resulted in decreased antiproliferative activity .
Q & A
What are optimized synthetic routes for quinazolin-4(3H)-one derivatives like (E)-3-(1-(3-(pyridin-3-yl)acryloyl)piperidin-3-yl)quinazolin-4(3H)-one?
Category: Basic (Synthetic Methodology)
Answer:
The synthesis of quinazolin-4(3H)-one derivatives can be optimized using:
- Microwave-assisted synthesis to reduce reaction time (e.g., from 8–12 hours to 5–10 minutes) and improve yields (e.g., 75–85% vs. 60–70% under conventional heating) .
- Aza-Wittig reactions with poly(ethylene glycol) (PEG)-supported carbodiimides for efficient coupling of secondary amines, achieving high purity and scalability .
- Condensation reactions between acetyl coumarins and pyrazole aldehydes in ethanol under reflux, as demonstrated in analogous systems .
How can the structural conformation and intermolecular interactions of this compound be characterized?
Category: Basic (Structural Analysis)
Answer:
Key techniques include:
- X-ray crystallography to resolve the (E)-configuration of the acryloyl group and hydrogen-bonding networks, as shown for related pyridinylacrylic acid derivatives .
- NMR spectroscopy to confirm regiochemistry, particularly for distinguishing between pyridin-3-yl and pyridin-4-yl substitutions .
- Database surveys (e.g., Cambridge Structural Database) to compare bond lengths and angles with structurally similar quinazolinones .
What biological targets are associated with this compound, and how are they validated?
Category: Advanced (Biological Activity)
Answer:
Potential targets include:
- PqsR (MvfR) , a quorum-sensing regulator in Pseudomonas aeruginosa. Binding modes can be validated via X-ray crystallography, as shown for analogues like 6-chloro-3((2-hexylthiazol-4-yl)methyl)quinazolin-4(3H)-one, which attenuate pyocyanin production .
- Microsomal prostaglandin E2 synthase-1 (mPGES-1) , a therapeutic target for inflammation. Activity is assessed using enzyme inhibition assays and COX-2 selectivity profiling to avoid cardiovascular side effects .
- Fungal targets (e.g., Fusarium oxysporum), validated through bioassays measuring sclerotia reduction and mycelial growth inhibition .
How can structure-activity relationships (SAR) be systematically analyzed for this compound?
Category: Advanced (SAR Analysis)
Answer:
Methodologies include:
- Combinatorial chemistry to generate derivatives with varied substituents (e.g., 2-fluorophenyl, 3-trifluoromethylphenyl) and assess antifungal activity .
- Molecular docking to predict binding affinities for targets like PqsR, guided by crystallographic data .
- In vitro assays (e.g., anti-inflammatory IC50, analgesic ED50) to correlate substituent effects with potency. For example, 2-pyrazolinylacetylmethyl groups enhance anti-inflammatory activity .
How can contradictions in biological activity data across studies be resolved?
Category: Advanced (Data Analysis)
Answer:
Discrepancies often arise from:
- Substituent positional effects : For example, 2-fluorophenyl derivatives show superior antifungal activity against F. oxysporum, while 3-trifluoromethylphenyl analogues are less effective .
- Assay variability : Standardize protocols (e.g., fixed pH, temperature) for virulence factor quantification (e.g., pyocyanin in P. aeruginosa) .
- Molecular dynamics simulations to assess conformational flexibility and ligand-target stability under physiological conditions .
What strategies improve the pharmacokinetic profile of this compound?
Category: Advanced (Drug Design)
Answer:
Approaches include:
- Prodrug synthesis : Modify the acryloyl group with hydrolyzable esters to enhance solubility, as seen in pyridinium salt derivatives .
- Bioisosteric replacement : Substitute the pyridin-3-yl group with pyridin-4-yl to optimize metabolic stability without compromising activity .
- Salt formation : Use trifluoroacetate or hexafluorophosphate counterions to improve crystallinity and bioavailability .
What safety precautions are critical during handling and synthesis?
Category: Basic (Laboratory Safety)
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
